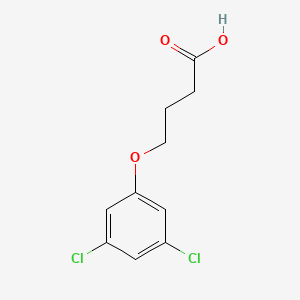
Butanoic acid, 4-(3,5-dichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(3,5-dichlorophenoxy)- is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 3,5-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(3,5-dichlorophenoxy)- typically involves the reaction of 3,5-dichlorophenol with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 4-(3,5-dichlorophenoxy)- may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(3,5-dichlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the 3,5-dichlorophenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Butanoic acid, 4-(3,5-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(3,5-dichlorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Another derivative of butanoic acid with a different substitution pattern on the phenoxy group.
Butanoic acid, 4-(2,6-dichlorophenoxy)-: Similar structure but with chlorine atoms at different positions on the phenoxy group.
Uniqueness
Butanoic acid, 4-(3,5-dichlorophenoxy)- is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct applications compared to its analogs.
Properties
CAS No. |
87411-28-7 |
|---|---|
Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-(3,5-dichlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-4-8(12)6-9(5-7)15-3-1-2-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI Key |
RDMMATAFNXXIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















